molecular formula C15H20O4 B13735387 Ethyl 2-benzyl-1,3-dioxolane-2-propionate CAS No. 20416-12-0

Ethyl 2-benzyl-1,3-dioxolane-2-propionate

Cat. No.: B13735387
CAS No.: 20416-12-0
M. Wt: 264.32 g/mol
InChI Key: XHEBDDMCCQGYRQ-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-1,3-dioxolane-2-propionate is an organic compound with the molecular formula C15H20O4. It is a member of the dioxolane family, which are cyclic acetals derived from carbonyl compounds and diols. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzyl-1,3-dioxolane-2-propionate can be synthesized through the acetalization of benzaldehyde with ethyl 2-hydroxypropionate in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide. These catalysts facilitate the acetalization process under milder conditions, improving yield and reducing reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted dioxolanes

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-1,3-dioxolane-2-propionate involves its ability to form stable cyclic acetals. This stability allows it to protect carbonyl groups during chemical reactions, preventing unwanted side reactions. The compound’s molecular targets include carbonyl compounds, which it interacts with to form acetal linkages .

Comparison with Similar Compounds

Ethyl 2-benzyl-1,3-dioxolane-2-propionate can be compared with other similar compounds such as:

This compound stands out due to its benzyl group, which provides additional stability and reactivity, making it a valuable compound in various chemical applications .

Properties

CAS No.

20416-12-0

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate

InChI

InChI=1S/C15H20O4/c1-2-17-14(16)8-9-15(18-10-11-19-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

XHEBDDMCCQGYRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(OCCO1)CC2=CC=CC=C2

Origin of Product

United States

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